molecular formula C15H12BrN5O2 B2702746 N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide CAS No. 446021-87-0

N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide

Cat. No.: B2702746
CAS No.: 446021-87-0
M. Wt: 374.198
InChI Key: XGJYOHPFAQCGIA-UHFFFAOYSA-N
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Description

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide is a compound that features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry. The compound’s structure includes a benzotriazole ring, an acetyl group, and a bromobenzohydrazide moiety, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives .

Scientific Research Applications

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide is unique due to its combination of a benzotriazole ring and a bromobenzohydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

N'-[2-(benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c16-11-7-5-10(6-8-11)15(23)19-18-14(22)9-21-13-4-2-1-3-12(13)17-20-21/h1-8H,9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYOHPFAQCGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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